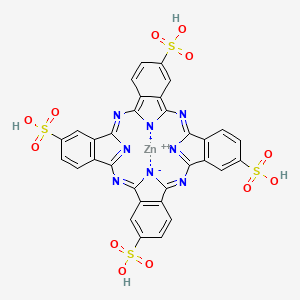
ZN(II) Phthalocyanine tetrasulfonic acid
Übersicht
Beschreibung
Zinc (II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, which belongs to the tetrapyrrole family . It is a blue-green aromatic macrocycle widely used in dyeing . It serves as a photosensitizer for photodynamic therapy, facilitating the treatment of various conditions . Moreover, it acts as a catalyst for both organic and electrochemical reactions .
Synthesis Analysis
The synthesis of ZN(II) Phthalocyanine tetrasulfonic acid involves complex chemical reactions . Unfortunately, the exact synthesis process was not found in the search results. For a detailed synthesis process, please refer to specialized chemical literature or databases.Chemical Reactions Analysis
ZN(II) Phthalocyanine tetrasulfonic acid is involved in various chemical reactions, particularly as a photosensitizer in photodynamic therapy . It also acts as a catalyst for both organic and electrochemical reactions . More specific information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
ZN(II) Phthalocyanine tetrasulfonic acid has a molecular weight of 898.2 g/mol . It has 4 hydrogen bond donors and 16 hydrogen bond acceptors . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
- ZnPcS4 serves as a photosensitizer in PDT. When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS) that selectively destroy cancer cells. PDT is used for treating various cancers, including skin, lung, and esophageal cancers .
- ZnPcS4 is employed in imaging studies. Its unique optical properties allow for autofluorescence-free, high-sensitivity in vivo imaging. Unlike traditional fluorescent agents, PLNPs (persistent luminescence nanoparticles) based on ZnPcS4 can be imaged without real-time excitation, avoiding interference from autofluorescence .
- Multimodal imaging using PLNPs allows visualization from different excitation sources, including UV light, LED, NIR laser, X-ray, and radiopharmaceuticals .
- ZnPcS4-based PLNPs enable precise fluorescence-guided surgery. Surgeons can visualize tumor boundaries more accurately, aiding in tumor resection .
- By incorporating ZnPcS4 into PLNPs, photothermal therapy becomes feasible. These nanoparticles absorb light and convert it into heat, selectively destroying tumor cells .
- ZnPcS4 can serve as a carrier for drug and gene delivery. Its nanocarrier structure allows targeted delivery to tumor sites .
- Beyond cancer research, ZnPcS4 has been explored as a catalyst. For instance, it can facilitate the degradation of organic pollutants in wastewater treatment .
Photodynamic Therapy (PDT)
Imaging Applications
Fluorescence-Guided Surgery
Photothermal Therapy (PTT)
Drug and Gene Delivery
Catalysis and Environmental Applications
Wirkmechanismus
Target of Action
ZN(II) Phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine . It serves as a photosensitizer for photodynamic therapy . The primary targets of this compound are the cells affected by the conditions being treated with photodynamic therapy .
Mode of Action
ZN(II) Phthalocyanine tetrasulfonic acid interacts with its targets through a process called photosensitization . As a photosensitizer, it absorbs light at specific wavelengths and transfers this energy to other molecules in the vicinity . This energy transfer can cause chemical changes in the targeted cells, leading to their destruction .
Biochemical Pathways
The biochemical pathways affected by ZN(II) Phthalocyanine tetrasulfonic acid are those involved in the response to light energy . When the compound absorbs light, it enters an excited state . The energy from this excited state can then be transferred to other molecules, such as oxygen, producing reactive oxygen species . These reactive species can damage cellular components, leading to cell death .
Result of Action
The primary result of the action of ZN(II) Phthalocyanine tetrasulfonic acid is the destruction of targeted cells . By generating reactive oxygen species, it can cause damage to cellular components, leading to cell death . This makes it a valuable tool in photodynamic therapy, where the goal is to selectively destroy diseased cells .
Action Environment
The action of ZN(II) Phthalocyanine tetrasulfonic acid is influenced by several environmental factors. The presence and intensity of light, particularly in the visible and near UV regions, are crucial for its activation . Additionally, the nature of the target cells and the surrounding tissue can affect its efficacy . Finally, the stability of the compound can be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
ZN(II) Phthalocyanine tetrasulfonic acid has potential applications in the development of photoactive porous metal organic frameworks (MOFs) due to its broad absorption spectra in the visible and near UV regions, high molar extinction coefficients, and long triplet state lifetimes . It could also be used as a reagent for photodynamic therapy and imaging .
Eigenschaften
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTYIVNBEJZRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8O12S4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ZnPcS4 a suitable candidate for photodynamic therapy (PDT)?
A: ZnPcS4 exhibits strong absorption in the red region of the visible spectrum, making it sensitive to specific wavelengths of light commonly used in PDT. [] Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death, a key mechanism in PDT for cancer treatment. [, ]
Q2: How does the incorporation of ZnPcS4 into low molecular weight gels (LMWGs) enhance its therapeutic potential?
A: LMWGs provide several advantages for drug delivery. They offer high drug loading capacity, enabling the delivery of a therapeutically effective dose of ZnPcS4 directly to the tumor site. [] This localized delivery, coupled with sustained drug release from the gel, improves bioavailability and minimizes potential side effects. [] Furthermore, incorporating ZnPcS4 into ROS-responsive LMWGs allows for controlled release of the photosensitizer specifically within the tumor microenvironment, where ROS levels are elevated. [, ]
Q3: What innovative drug delivery system has been investigated for improving ZnPcS4 delivery to lung cancer cells?
A: Researchers have explored a multicomponent drug targeting strategy involving the conjugation of ZnPcS4 to pegylated gold nanoparticles (AuNP) and the tumor-associated antibody Cetuximab (Anti-EGFR1 Ab). [] The AuNPs enhance ZnPcS4 solubility and stability, while Cetuximab facilitates targeted delivery to lung cancer cells overexpressing the EGFR1 receptor. [] This approach has shown promising results in improving ZnPcS4 uptake and PDT efficacy in in vitro models. []
Q4: What is the role of temperature in controlling ZnPcS4 release from magnetic mesoporous silica microspheres?
A: ZnPcS4 release can be controlled by encapsulating it within magnetic mesoporous silica microspheres coated with a thermo-sensitive polymer shell composed of P(NIPAM-co-NHMA). [] This polymer exhibits a volume phase-transition temperature (VPTT) above which the drug release rate significantly increases. [] This temperature-dependent release mechanism holds potential for targeted tumor therapy by triggering ZnPcS4 release in response to localized hyperthermia. []
Q5: Has ZnPcS4 shown potential beyond cancer treatment?
A: Yes, research demonstrates ZnPcS4's potential for environmental applications. One study employed chitosan carriers immobilized with ZnPcS4 for the heterogeneous photosensitized oxidation of winery effluents. [] This method effectively reduced chemical oxygen demand (COD) and phenolic content in the effluent, highlighting ZnPcS4's potential in wastewater treatment using sunlight as a sustainable energy source. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



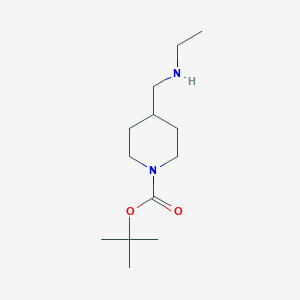
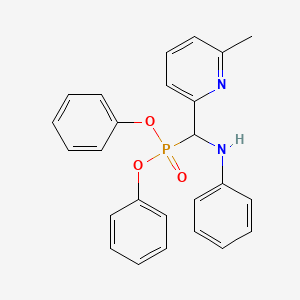

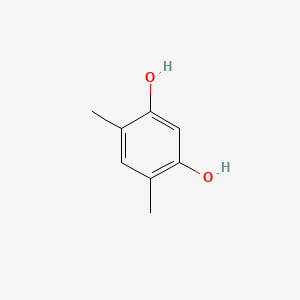
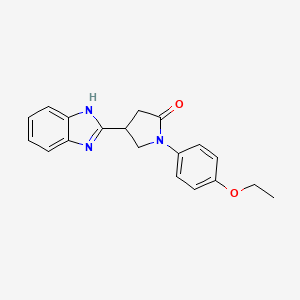
![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)
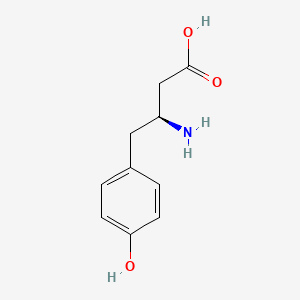
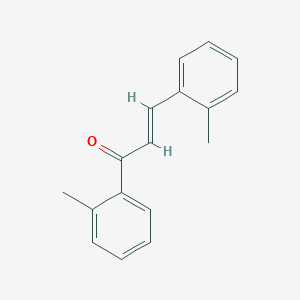


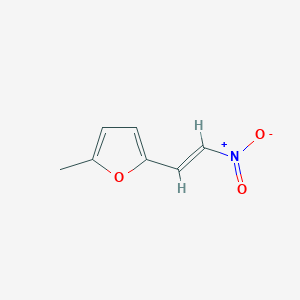
![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
